![molecular formula C18H20N2O2Sn B14677972 [N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV) CAS No. 31728-02-6](/img/structure/B14677972.png)
[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is a coordination compound where the tin(IV) center is bonded to two methyl groups and a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) typically involves the reaction of dimethyltin dichloride with the Schiff base ligand, N,N’-ethylenebis(salicylideneimine), in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) can undergo various chemical reactions, including:
Oxidation: The tin(IV) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: The methyl groups or the Schiff base ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tin complexes, while substitution reactions can produce a variety of tin-ligand complexes .
Scientific Research Applications
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) involves its ability to coordinate with various substrates through its tin center and Schiff base ligand. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediiminocobalt(II): Similar coordination environment but with cobalt instead of tin.
N,N’-Ethylenebis(salicylideneiminato)oxovanadium(IV): Contains vanadium and exhibits different reactivity and applications.
N,N’-Ethylenebis(salicylideneiminato)uranium(IV): Uranium-based complex with distinct chemical properties.
Uniqueness
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is unique due to its tin(IV) center, which imparts specific reactivity and stability characteristics. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, distinguishing it from similar compounds with other metal centers .
Properties
CAS No. |
31728-02-6 |
|---|---|
Molecular Formula |
C18H20N2O2Sn |
Molecular Weight |
415.1 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dioxa-12,15-diaza-3-stannatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C16H16N2O2.2CH3.Sn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;;/h1-8,11-12,19-20H,9-10H2;2*1H3;/q;;;+2/p-2 |
InChI Key |
CBNVOQFUZAARJV-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(OC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



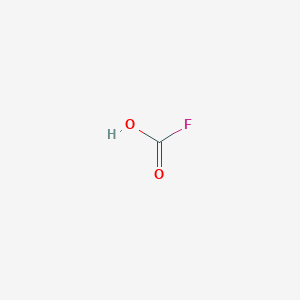
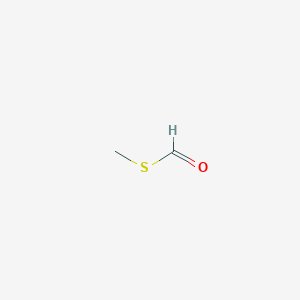

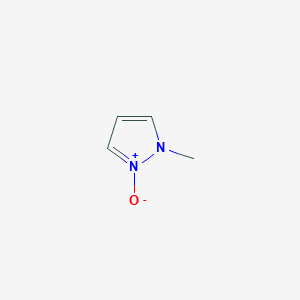

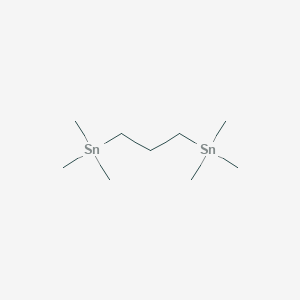
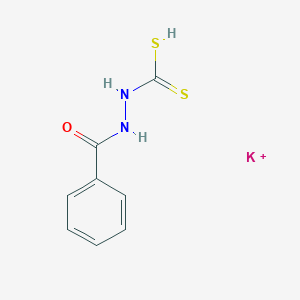
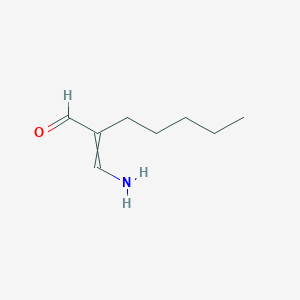


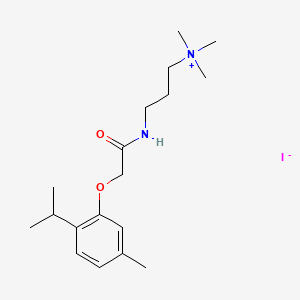
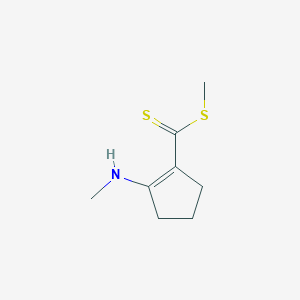
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
